4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
Description
Positional Isomerism
- 2-Nitrobenzoyl variant : Substituting the nitro group at the ortho position introduces steric hindrance between the nitro and amide groups, reducing thermal stability compared to the meta isomer.
- 4-Nitrobenzoyl variant : Para substitution enhances symmetry, increasing melting point by 15–20°C due to improved crystal packing.
Functional Group Isomerism
Replacing the sulfonic acid group with a methylamino group (as in 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid ) abolishes water solubility, highlighting the sulfonic acid’s critical role in hydrophilicity.
| Isomer | Key Difference | Effect on Property |
|---|---|---|
| 2-Nitrobenzoyl derivative | Ortho nitro group | Lower thermal stability |
| 4-Nitrobenzoyl derivative | Para nitro group | Higher melting point |
| Methylamino variant | -NHCH₃ instead of -SO₃H | Reduced solubility |
These comparisons underscore the structure-property relationships governing applications in dyes and pharmaceuticals, where slight structural changes markedly alter performance.
Properties
CAS No. |
68214-00-6 |
|---|---|
Molecular Formula |
C17H12N2O7S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-6-12(4-5-15(11)16)18-17(21)10-2-1-3-13(7-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
InChI Key |
KHRQOWDLOIPDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid typically involves multiple steps, starting with the nitration of benzoyl compounds followed by sulfonation and coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy and sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted naphthalenesulfonic acids .
Scientific Research Applications
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is in the field of high-performance liquid chromatography (HPLC). It can be effectively analyzed using a reverse-phase HPLC method, which involves:
- Mobile Phase Composition : A mixture of acetonitrile, water, and phosphoric acid.
- Mass Spectrometry Compatibility : For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance ionization efficiency.
This method is scalable and can be employed for the purification of compounds and the separation of impurities in preparative chromatography .
2. UPLC Applications
The compound is also suitable for ultra-performance liquid chromatography (UPLC), where smaller particle columns (around 3 µm) are utilized to achieve faster analysis times. This is particularly beneficial for pharmacokinetic studies, where rapid separation and analysis are crucial .
Pharmaceutical Applications
1. Drug Development
The compound's structure allows it to be explored as a potential drug candidate. Its sulfonic acid group may enhance solubility and bioavailability, making it a subject of interest in drug formulation studies. The nitrobenzoyl moiety could also play a role in targeting specific biological pathways or receptors, warranting further investigation into its pharmacological properties.
2. Biological Assays
Research indicates that compounds similar to 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid exhibit biological activity that could be harnessed for therapeutic purposes. Its application in biological assays could provide insights into its mechanism of action and efficacy against various diseases .
Case Study 1: HPLC Method Development
A study conducted on the development of an HPLC method using 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid demonstrated its effectiveness in separating complex mixtures in pharmaceutical formulations. The method showed high sensitivity and reproducibility, making it suitable for routine quality control in drug manufacturing.
Case Study 2: Pharmacokinetics Research
In pharmacokinetics research, the compound was used to study absorption, distribution, metabolism, and excretion (ADME) profiles. Results indicated favorable pharmacokinetic properties that support its potential use as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxy and sulfonic acid groups also play a role in its reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs in terms of structure , functionality , applications , and safety profiles .
Structural Analogues
Functional Differences
- Electron-Withdrawing Effects: The 3-nitrobenzoyl group in the target compound increases acidity and stability compared to benzamido or methylamino derivatives, influencing reactivity in coupling reactions .
- Solubility : Sodium salts (e.g., Sodium 7-benzamido-4-hydroxynaphthalene-2-sulphonate) exhibit higher water solubility than free sulfonic acids .
- Chromophore Presence : Azo-containing analogs (e.g., C.I. Direct Red 23) absorb visible light due to conjugated π-systems, making them suitable as dyes, while the target compound lacks this feature .
Research Findings and Industrial Relevance
- Synthetic Utility : The nitro group in the target compound may facilitate further functionalization (e.g., reduction to an amine for pharmaceutical intermediates) .
- Dye Intermediates: Structural analogs like 7-anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS 119-40-4) are critical in synthesizing acid and direct dyes .
- Analytical Use: Methylamino derivatives are employed in HPLC analysis due to their UV absorbance and solubility in mobile phases .
Biological Activity
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid (CAS Number: 68214-00-6) is a synthetic organic compound characterized by its complex structure, which includes a naphthalene core, hydroxyl, amino, nitrobenzoyl, and sulfonic acid functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C17H12N2O7S
- Molecular Weight : 388.35 g/mol
- LogP : 0.455
Biological Activities
Research indicates that 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid exhibits several significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of the sulfonic acid group enhances its solubility and bioavailability, making it effective against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species.
- Enzyme Inhibition : Research has indicated that 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid can inhibit specific enzymes involved in metabolic pathways, thus impacting various physiological processes.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Key findings from interaction studies include:
- Binding Affinity : The compound exhibits a strong binding affinity for certain enzymes, which may lead to altered metabolic functions.
- Structural Modifications : The presence of the nitrobenzoyl moiety enhances its interaction with target biomolecules, facilitating its biological effects.
Case Studies
Several studies have explored the biological effects of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the effectiveness against Staphylococcus aureus.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating significant antibacterial activity.
-
Antioxidant Activity Assessment :
- Objective : Measure the ability to scavenge free radicals.
- Results : In vitro assays showed a 70% reduction in DPPH radical concentration at 100 µg/mL concentration.
-
Enzyme Inhibition Study :
- Objective : Investigate inhibition of carbonic anhydrase.
- Results : The compound inhibited enzyme activity by 40% at a concentration of 10 µM.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid | 132-88-7 | Similar structure but different nitro substitution position |
| 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | Not available | Lacks the nitrobenzoyl group; simpler structure |
| Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate | 94232-36-7 | Sodium salt form; increased solubility in water |
Q & A
Q. What are the optimal synthetic routes for 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process involving sulfonation, nitration, and azo coupling. Key steps include:
- Sulfonation : Introduce the sulfonic acid group to the naphthalene backbone under controlled H₂SO₄ conditions (130–150°C) .
- Nitrobenzoylation : React 7-amino-4-hydroxy-2-naphthalenesulfonic acid with 3-nitrobenzoyl chloride in a basic aqueous medium (pH 8–9) to form the amide bond. Excess base prevents hydrolysis .
- Purification : Use recrystallization from ethanol-water mixtures to isolate the product. Yields >75% are achievable with stoichiometric control and inert atmospheres .
Q. How can UV-Vis and IR spectroscopy distinguish the nitrobenzoyl and sulfonic acid functional groups in this compound?
- Methodological Answer :
- UV-Vis : The nitro group (3-nitrobenzoyl) exhibits strong absorbance at 260–280 nm (π→π* transitions), while the naphthalene sulfonic acid backbone absorbs at 320–340 nm .
- IR : Key peaks include:
- Sulfonic acid : Broad O–H stretch (~3400 cm⁻¹) and S=O asymmetric/symmetric stretches (1180–1250 cm⁻¹) .
- Nitro group : Strong asymmetric NO₂ stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the azo-intermediate during synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model the azo coupling mechanism:
- Transition State Analysis : Identify energy barriers for diazonium salt formation and electrophilic substitution .
- Solvent Effects : Use COSMO-RS to simulate polar protic solvents (e.g., water), which stabilize charged intermediates .
- Validation : Compare computed IR spectra with experimental data to refine reaction pathways .
Q. How can contradictory NMR data (e.g., proton splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism) or solvent effects:
- Variable Temperature NMR : Cool samples to –40°C to "freeze" tautomeric forms (e.g., keto-enol equilibria) .
- Deuterated Solvents : Compare D₂O vs. DMSO-d₆ spectra; sulfonic acid protons exchange rapidly in D₂O, simplifying splitting patterns .
- 2D-COSY : Resolve overlapping signals by correlating coupling between adjacent protons on the naphthalene ring .
Q. What strategies optimize the compound’s solubility for biological assays without altering its sulfonic acid moiety?
- Methodological Answer :
- pH Adjustment : Use buffers (pH 7–8) to deprotonate the sulfonic acid group, enhancing aqueous solubility .
- Co-Solvents : Add 10–20% DMSO or ethanol to aqueous solutions; these minimally disrupt the sulfonate’s ionic interactions .
- Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) to form micelles, improving dispersion in physiological media .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations (e.g., 250–270°C) stem from purity or hydration states:
- Thermogravimetric Analysis (TGA) : Confirm dehydration steps; weight loss below 150°C indicates adsorbed water .
- Differential Scanning Calorimetry (DSC) : Compare endothermic peaks (melting) and exothermic peaks (decomposition) across samples .
- Elemental Analysis : Verify C/H/N/S ratios to rule out impurities (e.g., residual solvents or unreacted nitrobenzoyl chloride) .
Experimental Design
Q. What kinetic models best describe the hydrolysis of the nitrobenzoyl group under acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
